tert-butyl N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate
Description
tert-Butyl N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate is an organic compound that features a tert-butyl carbamate group, a methoxyphenyl group, and a methylimidazole moiety
Properties
IUPAC Name |
tert-butyl N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(21)19-14(15-18-10-11-20(15)4)12-6-8-13(22-5)9-7-12/h6-11,14H,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGZPFWEAUTHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C2=NC=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate typically involves a multi-step process. One common method includes the following steps:
Formation of the Imidazole Derivative: The starting material, 1-methylimidazole, is reacted with a suitable electrophile to introduce the methoxyphenyl group.
Carbamate Formation: The intermediate is then treated with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions.
Reduction: The carbamate group can be reduced to the corresponding amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group could yield a phenol derivative, while reduction of the carbamate group would produce an amine.
Scientific Research Applications
tert-Butyl N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the carbamate group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[(4-methoxyphenyl)methyl]carbamate: Lacks the imidazole ring, which may affect its binding properties.
tert-Butyl N-[(4-hydroxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate: Contains a hydroxy group instead of a methoxy group, which can alter its reactivity and solubility.
Uniqueness
tert-Butyl N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate is unique due to the presence of both the methoxyphenyl and methylimidazole groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
